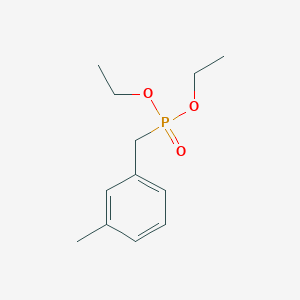

Diethyl (3-Methylbenzyl)phosphonate

Description

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLREDDVMFNSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC(=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445776 | |

| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-50-2 | |

| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl (3-Methylbenzyl)phosphonate: Properties, Synthesis, and Core Applications

Abstract: This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the essential properties and applications of Diethyl (3-Methylbenzyl)phosphonate. This document provides an expert-driven narrative on its physicochemical characteristics, a detailed, validated protocol for its synthesis via the Michaelis-Arbuzov reaction, and an in-depth exploration of its primary utility in the Horner-Wadsworth-Emmons olefination. The causality behind experimental choices is elucidated to provide actionable insights for laboratory application.

Strategic Overview: The Role of this compound in Modern Synthesis

This compound is an organophosphorus reagent belonging to the phosphonate ester class. Its significance in organic synthesis is intrinsically linked to its function as a key precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is one of the most reliable and widely utilized methods for the stereoselective synthesis of alkenes from carbonyl compounds.

The structural distinction of this molecule is the 3-methyl substituent on the benzyl ring. This feature imparts specific steric and electronic characteristics that can subtly influence the reactivity and selectivity of the phosphonate carbanion, offering a nuanced alternative to the parent diethyl benzylphosphonate or its other isomers. Unlike the more reactive and less stable ylides used in the Wittig reaction, the carbanion generated from this phosphonate is stabilized, leading to several practical advantages:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is highly nucleophilic and reacts efficiently with a broad range of aldehydes and ketones.

-

Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, allowing for straightforward removal from the reaction mixture via aqueous extraction, a significant advantage over the often-problematic separation of triphenylphosphine oxide in Wittig reactions.[1]

-

Stereochemical Control: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, providing a high degree of stereoselectivity.[2][3]

Core Physicochemical & Spectroscopic Data

Accurate physical and spectroscopic data are critical for the proper handling, characterization, and application of the reagent. The properties for this compound are presented below. (Note: Due to the specificity of the isomer, data is cross-referenced from the closely related and well-documented 4-methyl isomer, as their physical properties are nearly identical).

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₉O₃P | [4] |

| Molecular Weight | 242.25 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Density | ~1.07 g/mL at 25 °C | [4] |

| Boiling Point | ~110 °C at 0.2 mmHg | [4] |

| Refractive Index | ~n20/D 1.497 | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (THF, CH₂Cl₂, etc.) |[5] |

Synthesis and Validation: The Michaelis-Arbuzov Reaction

The premier method for synthesizing this compound is the Michaelis-Arbuzov reaction, a cornerstone for the formation of carbon-phosphorus bonds.[6] The reaction involves the Sₙ2 attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (3-methylbenzyl halide), forming a quasi-phosphonium salt intermediate. This intermediate subsequently undergoes dealkylation by the halide ion to yield the final phosphonate product.[7][8][9]

Mechanistic Workflow

The logic of the Michaelis-Arbuzov reaction is a robust, two-stage Sₙ2 process. The choice of triethyl phosphite is strategic; the ethyl halide byproduct is volatile and can be removed easily during the reaction or subsequent purification.

Caption: Mechanistic flow of the Michaelis-Arbuzov reaction.

Self-Validating Synthesis Protocol

This protocol describes the classical thermal synthesis. The reaction's progress is self-validating; the distillation of the ethyl halide byproduct provides a visual and physical indicator of conversion.

Materials:

-

3-Methylbenzyl bromide (or chloride) (1.0 equivalent)

-

Triethyl phosphite (1.2 - 1.5 equivalents)

-

Round-bottom flask with reflux condenser and distillation head

-

Nitrogen or Argon source for inert atmosphere

-

Heating mantle and magnetic stirrer

-

Vacuum distillation apparatus

Step-by-Step Methodology:

-

System Preparation: Assemble a round-bottom flask with a reflux condenser under a positive pressure of nitrogen. This is crucial to prevent oxidation of the triethyl phosphite at high temperatures.

-

Reagent Charging: Charge the flask with 3-methylbenzyl bromide (1.0 eq.) and triethyl phosphite (1.2 eq.). An excess of the phosphite ensures complete conversion of the halide.

-

Thermal Reaction: Heat the reaction mixture with vigorous stirring to 150-160 °C.[10] The reaction is initiated by heat.

-

Monitoring and Byproduct Removal: The reaction will begin to produce ethyl bromide, which has a boiling point of 38 °C. This volatile byproduct will distill out of the reaction mixture, providing a clear indication that the reaction is proceeding. Continue heating for 2-4 hours or until the distillation of ethyl bromide ceases.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove any remaining excess triethyl phosphite under reduced pressure.

-

The crude this compound is then purified by vacuum distillation. The pure product is collected as a colorless to light yellow oil.

-

Validation Checkpoints:

-

¹H NMR: Confirm the presence of the aromatic protons (m, ~7.0-7.3 ppm), the CH₂P methylene protons (d, J(H,P) ≈ 22 Hz, ~3.1-3.2 ppm), the OCH₂ protons of the ethyl groups (dq, ~4.0 ppm), and the methyl protons of the ethyl and benzyl groups.

-

³¹P NMR: Expect a single peak in the range of δ 25-28 ppm, characteristic of a benzylphosphonate.

-

GC-MS: Confirm the mass of the product (m/z = 242.25) and assess purity.

Core Application: The Horner-Wadsworth-Emmons (HWE) Olefination

The primary value of this compound is realized in the HWE reaction, where it serves as a precursor to a stabilized carbanion for olefination.

Experimental Workflow and Mechanism

The HWE reaction is a sequential process initiated by deprotonation, followed by nucleophilic attack on a carbonyl, and culminating in the elimination of a water-soluble phosphate byproduct. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation without side reactions.[11]

Caption: Step-wise experimental workflow for the HWE reaction.

Validated HWE Protocol

This protocol provides a robust and generally applicable method for reacting this compound with an aldehyde.

Materials:

-

This compound (1.1 equivalents)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde or Ketone (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard extraction and purification equipment

Step-by-Step Methodology:

-

Preparation for Anhydrous Conditions: Flame-dry a round-bottom flask under a nitrogen atmosphere.

-

Base Preparation: Add NaH (1.2 eq.) to the flask. Wash the mineral oil away with two small portions of anhydrous hexanes, decanting the solvent carefully via cannula. Add anhydrous THF to the washed NaH.

-

Deprotonation: Cool the NaH/THF slurry to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas is a key indicator of successful carbanion formation.[12]

-

Carbonyl Addition: While maintaining the temperature at 0 °C, add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise. The slow addition minimizes potential self-condensation of the aldehyde.[12]

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.

-

Applications in Drug Development and Medicinal Chemistry

The HWE reaction is a powerful tool for constructing complex molecular scaffolds. Benzylphosphonate derivatives are studied for their potential as antimicrobial agents, where the phosphonate moiety can act as a stable phosphate mimic.[13] The ability to create specific E/Z isomers of stilbene-like structures is particularly valuable, as the biological activity of such compounds is often highly dependent on their geometry. The 3-methylbenzyl group can be a key pharmacophoric element or a synthetic handle for further molecular elaboration.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Wittig-Horner Reaction [organic-chemistry.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. diethyl benzylphosphonate CAS#: 1080-32-6 [m.chemicalbook.com]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl (3-Methylbenzyl)phosphonate molecular formula C12H19O3P

An In-depth Technical Guide to Diethyl (3-Methylbenzyl)phosphonate

Foreword: The Role of Phosphonates in Modern Chemistry

Organophosphorus compounds, particularly phosphonates, represent a cornerstone of modern synthetic and medicinal chemistry.[1][2] Characterized by a stable, non-hydrolyzable phosphorus-carbon bond, they serve as crucial bioisosteres for natural phosphates, inhibiting enzymes that process phosphate substrates.[3][4][5] Their utility extends from antiviral medications like Tenofovir to agrochemicals and versatile synthetic reagents.[3][4][6] This guide focuses on a specific, yet important member of this class: this compound (C₁₂H₁₉O₃P). We will delve into its synthesis, characterization, and key applications, providing the in-depth, field-proven insights required by researchers and drug development professionals to effectively harness its potential.

Core Molecular Profile and Physicochemical Properties

This compound is an organophosphorus compound featuring a phosphonate functional group attached to a benzyl moiety, which is further substituted with a methyl group at the meta position.[7] This specific substitution pattern influences its electronic properties, reactivity, and biological activity compared to its isomers or the unsubstituted parent compound, diethyl benzylphosphonate.[7]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉O₃P | [7] |

| Molecular Weight | 242.25 g/mol | [7] |

| CAS Number | 63909-50-2 | [7] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Boiling Point | 110 °C @ 0.2 mmHg | [8] |

| Density | ~1.07 - 1.095 g/mL at 25 °C | [8][9] |

| Refractive Index (n²⁰/D) | ~1.497 | [8][9] |

| IUPAC Name | This compound | [7] |

| SMILES | CCOP(=O)(CC1=CC=CC(=C1)C)OCC | [7] |

Synthesis: Forging the Critical P-C Bond

The formation of the phosphorus-carbon bond is the central challenge in phosphonate synthesis. The most reliable and widely adopted method for preparing compounds like this compound is the Michaelis-Arbuzov reaction .[10][11][12][13][14]

The Michaelis-Arbuzov Reaction: Mechanism and Rationale

First described by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the transformation of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[11][14][15] The reaction proceeds via a two-step Sɴ2 mechanism, a critical detail for understanding substrate scope and potential side reactions.

Causality Behind the Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite onto the electrophilic benzylic carbon of 3-methylbenzyl halide.[10][11][13][15] This forms a quasi-phosphonium salt intermediate.

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate.[13][14] This second Sɴ2 step results in the formation of the stable pentavalent P=O bond of the phosphonate and releases a molecule of ethyl halide as a byproduct.[11][13]

The choice of a primary benzylic halide (e.g., 3-methylbenzyl bromide or chloride) is crucial. Primary, unhindered halides are favored to maximize the rate of the Sɴ2 reaction and minimize competing elimination side reactions that can occur with secondary or tertiary halides.[11][15]

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction.

A. Reagents and Equipment:

-

Triethyl phosphite

-

3-Methylbenzyl bromide (or chloride)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus

-

Standard laboratory glassware

B. Step-by-Step Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. A positive flow of inert gas is essential to prevent oxidation of the trivalent phosphite reactant.

-

Charging the Flask: Charge the flask with triethyl phosphite (1.1 equivalents).

-

Reactant Addition: Slowly add 3-methylbenzyl bromide (1.0 equivalent) to the flask at room temperature with vigorous stirring. The reaction is often exothermic, and a controlled addition rate is advised.

-

Reaction: Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for 4-8 hours.[13] The progress can be monitored by observing the cessation of ethyl bromide reflux or by analytical techniques like ³¹P NMR.

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

The primary byproduct, ethyl bromide, is volatile and can be removed along with any excess triethyl phosphite by vacuum distillation.

-

The remaining crude product, this compound, can be further purified by fractional distillation under high vacuum to yield a clear, colorless oil.

-

C. Self-Validation:

-

Boiling Point: The purified product should exhibit a boiling point consistent with literature values (e.g., 110 °C at 0.2 mmHg).[8]

-

Spectroscopic Analysis: The identity and purity of the final product must be confirmed by NMR spectroscopy, as detailed in the following section.

Structural Characterization and Analytical Data

Confirming the structure of the synthesized product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

| Technique | Nucleus | Expected Chemical Shifts (δ, ppm) | Rationale and Key Features |

| Proton NMR | ¹H | ~7.2-6.9 (m, 4H, Ar-H)~4.0 (m, 4H, O-CH₂)~3.1 (d, JH-P ≈ 22 Hz, 2H, Ar-CH₂-P)~2.3 (s, 3H, Ar-CH₃)~1.2 (t, 6H, O-CH₂-CH₃) | The key diagnostic signal is the doublet for the benzylic methylene protons (Ar-CH₂-P) around 3.1 ppm, which is split by the phosphorus nucleus with a characteristic coupling constant (JH-P) of approximately 22 Hz.[16][17] The integration of all peaks should correspond to the 19 protons in the molecule. |

| Carbon NMR | ¹³C | ~138-126 (Ar-C)~62 (d, JC-P ≈ 6 Hz, O-CH₂)~34 (d, JC-P ≈ 135 Hz, Ar-CH₂-P)~21 (Ar-CH₃)~16 (d, JC-P ≈ 6 Hz, O-CH₂-CH₃) | The benzylic carbon (Ar-CH₂-P) exhibits a large coupling constant with the phosphorus nucleus, making it a highly diagnostic peak.[16] The ethoxy carbons also show smaller C-P couplings. |

| Phosphorus NMR | ³¹P | ~20-25 ppm | A single peak in this region is characteristic of an alkyl phosphonate, confirming the pentavalent state of phosphorus and the successful formation of the P=O bond. The exact shift can vary slightly based on solvent and concentration.[17] |

Note: NMR data are representative and can vary based on the solvent and instrument used. Data is referenced against typical values for similar benzylphosphonate structures.[16][17]

Core Applications in Research and Development

This compound is not merely a chemical curiosity; it is a versatile reagent and a scaffold for discovering new biologically active molecules.

The Horner-Wadsworth-Emmons (HWE) Reaction

A primary application of this compound is as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[18] This reaction is a powerful and widely used method for the synthesis of alkenes, particularly stilbene derivatives, from aldehydes and ketones.[18][19]

Expertise & Causality - Why the HWE Reaction is Superior to the Classic Wittig:

-

Enhanced Nucleophilicity: The carbanion generated from the phosphonate is more nucleophilic and generally less basic than the corresponding phosphonium ylide used in the Wittig reaction.[20] This allows it to react efficiently with a wider range of carbonyl compounds, including ketones.[21]

-

Stereochemical Control: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, providing excellent stereoselectivity.[20][22][23]

-

Simplified Workup: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which is easily removed during aqueous workup, simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[21]

Caption: Key stages of the Horner-Wadsworth-Emmons (HWE) reaction workflow.

Antimicrobial Drug Discovery

Recent research has highlighted the potential of benzylphosphonate derivatives as antimicrobial agents.[6][7][24] Studies have demonstrated that compounds like this compound and its analogues exhibit cytotoxic activity against various bacterial strains, including model strains of Escherichia coli.[6][7]

Mechanistic Insights for Drug Development:

-

Membrane Interaction: The proposed mechanism of action involves interaction with bacterial cell membranes, altering their permeability and leading to cell death.[7]

-

Structural Modification: The biological activity is sensitive to the substitution pattern on the phenyl ring.[6][7] This provides a clear rationale for medicinal chemists to synthesize libraries of related compounds (e.g., varying the position and nature of the alkyl group) to optimize activity and selectivity for pathogenic strains. This structure-activity relationship (SAR) is a cornerstone of modern drug discovery.

Safety and Handling

As an organophosphorus compound, this compound must be handled with appropriate laboratory safety protocols.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[25][26]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical entry in a catalog. It is a powerful synthetic tool, validated by decades of use in the robust Horner-Wadsworth-Emmons reaction, and a promising scaffold for the development of new antimicrobial agents. Its synthesis via the Michaelis-Arbuzov reaction is a classic, reliable method for forging the essential P-C bond. By understanding the causality behind its synthesis, reactivity, and biological function, researchers and drug development professionals can fully leverage this versatile molecule to advance their scientific objectives.

References

- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. Phosphonate - Wikipedia [en.wikipedia.org]

- 5. jelsciences.com [jelsciences.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 63909-50-2 [smolecule.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Diethyl benzylphosphonate 99 1080-32-6 [sigmaaldrich.com]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 14. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. innospk.com [innospk.com]

- 19. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 20. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 23. Wittig-Horner Reaction [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. fishersci.com [fishersci.com]

Organophosphorus compounds and their biological activity

An In-Depth Technical Guide to Organophosphorus Compounds and Their Biological Activity

Authored by a Senior Application Scientist

Foreword

Organophosphorus (OP) compounds represent a fascinating and critical area of chemical biology, embodying a profound duality. On one hand, their potent neurotoxicity has been harnessed for agricultural pesticides and tragically, as chemical warfare agents. On the other, their unique chemical reactivity has been brilliantly exploited to develop life-saving therapeutics for viral infections, cancer, and bone diseases. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the fundamental mechanisms, causal relationships, and practical methodologies that define this field. Herein, we dissect the core principles of OP bioactivity, from the molecular dance of enzyme inhibition to the clinical strategies for managing toxicity and the innovative design of OP-based drugs.

The Chemical Foundation and Classification of Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing a central phosphorus atom.[1] These compounds are typically esters, amides, or thiols of phosphoric, phosphonic, or phosphinic acids.[2][3] Their history began with their synthesis for use as agricultural insecticides in the period leading up to World War II, with their potent biological effects quickly leading to their development as nerve agents.[4]

The versatility and biological activity of OPs stem from the phosphorus atom's ability to form stable, yet reactive, bonds, particularly the phosphorus-oxygen (P-O), phosphorus-sulfur (P-S), and the defining phosphorus-carbon (P-C) bond in phosphonates.[5][6] This chemical diversity allows for a wide range of applications, from some of the most widely used insecticides to highly targeted pharmaceuticals.[7][8]

Key Structural Classes:

-

Phosphates (O=P(OR)₃): Esters of phosphoric acid. This class includes many nerve agents and insecticides.[6]

-

Phosphonates (R-PO(OR')₂): Characterized by a direct phosphorus-carbon bond, making them structural analogs of natural phosphates. This feature is crucial for many medicinal applications.[9]

-

Phosphinates (R₂PO(OR')): Contain two direct phosphorus-carbon bonds.

-

Thiophosphates (S=P(OR)₃): A sulfur atom replaces the phosphoryl oxygen, a modification often used in pesticides to reduce mammalian toxicity until metabolically activated to the P=O (oxon) form.[6]

The Core Mechanism of Action: Irreversible Acetylcholinesterase Inhibition

The primary mechanism underpinning the potent neurotoxicity of most OPs is the inhibition of acetylcholinesterase (AChE).[10] AChE is a critical enzyme that terminates nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[11]

The Molecular Hijacking of AChE

-

Binding and Phosphorylation: OPs mimic the structure of acetylcholine, allowing them to bind to the active site of AChE. The phosphorus atom then forms a strong, covalent bond with a serine hydroxyl group within the enzyme's esteratic site.[12][13] This process, known as phosphorylation, effectively inactivates the enzyme.[4][14]

-

Accumulation of Acetylcholine: With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft.[15] This leads to excessive, uncontrolled stimulation of both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems.[10][16]

-

"Aging" - The Point of No Return: Following phosphorylation, the OP-AChE complex can undergo a process called "aging."[17] This involves the cleavage of an alkyl group from the phosphorus atom, which further strengthens the bond to the enzyme.[11][18] Once aged, the complex is typically considered irreversible, and the enzyme cannot be reactivated by standard antidotes.[17][18]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.

Toxicological Profile and Clinical Management

Exposure to toxic OPs can occur through ingestion, inhalation, or dermal absorption, with symptoms often appearing within minutes to hours.[11][16] The resulting overstimulation of cholinergic receptors produces a predictable set of symptoms, known as a cholinergic crisis.

Clinical Manifestations of OP Poisoning

The clinical signs are categorized based on the type of receptor being overstimulated. The common mnemonics DUMBBELS or SLUDGEM are often used to recall the muscarinic effects.[15][17]

| Receptor Type | Clinical Effects (Toxidrome) |

| Muscarinic | D iarrhea, U rination, M iosis (pinpoint pupils), B radycardia, B ronchospasm, E mesis, L acrimation, S alivation/Sweating.[17] |

| Nicotinic | Muscle fasciculations (twitching), cramping, weakness, progressing to paralysis (including respiratory muscles), tachycardia, and hypertension.[17] |

| Central Nervous System (CNS) | Agitation, confusion, seizures, coma, and ultimately respiratory depression.[17] |

Beyond the acute crisis, two other neurological syndromes can occur:

-

Intermediate Syndrome: Occurs 24-96 hours after exposure and is characterized by weakness of the neck, proximal limb, and respiratory muscles, potentially leading to respiratory failure.[16]

-

Organophosphate-Induced Delayed Polyneuropathy (OPIDP): A rare condition appearing weeks after exposure, causing progressive motor and sensory deficits in the distal extremities.[12]

Therapeutic Intervention for OP Poisoning

Rapid and aggressive treatment is critical for survival. The management strategy is multi-faceted, focusing on decontamination, supportive care, and specific pharmacological antidotes.

Caption: General workflow for the clinical management of organophosphate poisoning.

Core Antidotes:

-

Atropine: A competitive antagonist at muscarinic receptors. It blocks the effects of excess acetylcholine but has no effect on nicotinic receptors or the underlying cause (inhibited AChE).[4][12]

-

Pralidoxime (2-PAM): An oxime that acts as an AChE reactivator. Its nucleophilic oxime group attacks the phosphorus atom of the OP, breaking the bond with the enzyme's serine residue and restoring its function.[11][18] Crucially, 2-PAM is only effective before the "aging" process renders the inhibition irreversible. [18]

-

Benzodiazepines (e.g., Diazepam): The first-line treatment for OP-induced seizures, reducing neuronal hyperexcitability.[4][11]

Therapeutic Applications: The Other Side of Organophosphorus Chemistry

The same chemical principles that make OPs toxic have been ingeniously repurposed for therapeutic benefit. By designing molecules that selectively interact with pathogenic enzymes or biological pathways, medicinal chemists have created a portfolio of essential drugs.[1][19]

| Therapeutic Class | Example Drug(s) | Mechanism of Action & Indication |

| Antivirals | Tenofovir, Adefovir, Cidofovir | These are phosphonate nucleotide analogs. They are phosphorylated by host cell kinases and then act as competitive inhibitors and chain terminators for viral DNA polymerases. Used for HIV, Hepatitis B, and Cytomegalovirus.[9] |

| Anticancer Agents | Cyclophosphamide, ThioTEPA | These are alkylating agents that covalently bind to and cross-link DNA strands, preventing cancer cell replication. Used in various chemotherapy regimens.[20] |

| Bone Disease | Zoledronic Acid (a bisphosphonate) | Bisphosphonates are pyrophosphate analogs that bind to hydroxyapatite in bone. They inhibit osteoclast activity, preventing bone resorption. Used to treat osteoporosis and Paget's disease.[1][9] |

| Antibiotics | Fosfomycin | A phosphonic acid derivative that inhibits a key enzyme in bacterial cell wall synthesis. It has broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[21] |

Methodologies for Analysis and Activity Assessment

Rigorous analytical and biochemical methods are essential for both toxicological monitoring and drug development.

Analytical Detection of OP Compounds

Detecting trace amounts of OPs in environmental or biological samples requires highly sensitive techniques.

| Method | Principle | Common Application |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling point and interaction with a stationary phase. Often coupled with specific detectors (FPD, NPD) or Mass Spectrometry.[22][23] | Environmental monitoring, food safety analysis. |

| Liquid Chromatography (LC) | Separates compounds in a liquid mobile phase. Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity. | Analysis of biological samples (blood, urine), detection of less volatile OPs. |

| Mass Spectrometry (MS) | Identifies compounds by their mass-to-charge ratio, providing definitive structural information.[24] | Confirmatory analysis in toxicology and forensic science. |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol describes a standard colorimetric method (based on Ellman's reagent) to measure the inhibitory potential of a test compound against AChE. This assay is a self-validating system; the inclusion of positive and negative controls ensures the reliability of the results.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Caption: Experimental workflow for the in vitro AChE inhibition (Ellman) assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of AChE, DTNB (10 mM), and ATCh (10 mM) in buffer.

-

Prepare serial dilutions of the test organophosphorus compound in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the well is non-inhibitory (<1%).

-

-

Assay Plate Setup (96-well format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of DTNB solution.

-

10 µL of the test compound dilution (or solvent for control wells).

-

10 µL of AChE solution.

-

-

Include a "no inhibitor" control (solvent only) and a "blank" control (buffer instead of enzyme).

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the ATCh substrate solution to all wells.

-

Immediately place the plate in a microplate reader.

-

Measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Environmental Fate and Bioremediation

The widespread use of OP pesticides has led to environmental contamination of soil and water.[7] While many OPs are less persistent than older organochlorine pesticides, their accumulation can still pose risks to ecosystems.[4]

Nature, however, has evolved mechanisms to degrade these compounds. Bioremediation harnesses microorganisms like bacteria and fungi that can break down OPs into less toxic substances.[7][25] The key enzymes in this process are organophosphate hydrolases (OPH) and phosphotriesterases , which catalyze the initial hydrolytic cleavage of the OP molecule.[7] Modern biotechnology is focused on engineering these microbes and enzymes for enhanced efficiency, offering a sustainable and cost-effective approach to decontaminating polluted sites.[26][27]

Conclusion and Future Perspectives

Organophosphorus compounds occupy a unique position at the intersection of toxicology, medicine, and environmental science. Their potent ability to inhibit acetylcholinesterase serves as both a mechanism of toxicity and a target for therapeutic intervention. The journey from broad-spectrum agricultural agents to precision-guided antiviral and anticancer drugs highlights the remarkable adaptability of this chemical class.

Future research will continue to build on this dual legacy. Key areas of focus include:

-

Drug Development: Designing novel OP compounds with higher target selectivity and improved safety profiles.[5][8]

-

Antidote Improvement: Developing new AChE reactivators that can cross the blood-brain barrier more effectively and are less susceptible to the "aging" phenomenon.[28]

-

Green Chemistry: Synthesizing next-generation pesticides that are highly effective against target pests but have minimal off-target toxicity and are readily biodegradable.[5]

-

Bioremediation: Advancing the use of genetically engineered organisms for the efficient and complete degradation of OP contaminants in the environment.[26]

By continuing to explore the fundamental mechanisms of organophosphorus bioactivity, the scientific community can better mitigate the risks while maximizing the therapeutic potential of these powerful molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Organophosphorus Nerve Agents: Types, Toxicity, and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organophosphate - Wikipedia [en.wikipedia.org]

- 7. Microbial degradation of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. jelsciences.com [jelsciences.com]

- 10. mdpi.com [mdpi.com]

- 11. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 12. Organophosphorus Compound Poisoning | Pharmacology Mentor [pharmacologymentor.com]

- 13. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 14. epa.gov [epa.gov]

- 15. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 16. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. litfl.com [litfl.com]

- 18. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]

- 19. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Selected organophosphorus compounds with biological activity. Applications in medicine - RSC Advances (RSC Publishing) DOI:10.1039/C5RA25446A [pubs.rsc.org]

- 21. oms.bdu.ac.in [oms.bdu.ac.in]

- 22. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cromlab-instruments.es [cromlab-instruments.es]

- 24. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

- 25. biotechrep.ir [biotechrep.ir]

- 26. researchgate.net [researchgate.net]

- 27. Advanced Bioremediation Strategies for Organophosphorus Compounds -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Diethyl (3-Methylbenzyl)phosphonate

This guide provides a comprehensive technical overview of Diethyl (3-Methylbenzyl)phosphonate, CAS number 63909-50-2. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and key applications, with a focus on mechanistic understanding and practical methodologies.

Introduction: A Versatile Organophosphorus Reagent

This compound is an organophosphorus compound featuring a phosphonate functional group attached to a 3-methylbenzyl moiety.[1] As a member of the phosphonate class, it is characterized by a stable carbon-phosphorus (C-P) bond, which imparts distinct chemical and enzymatic stability to molecules containing this group.[1] This inherent stability, combined with the reactivity of the phosphonate group, makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry.[1][2] Its primary utility lies in its role as a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of stilbene derivatives and as a scaffold for developing novel biologically active compounds, including potential antimicrobial agents.[1][2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective handling, storage, and application in experimental work.

| Property | Value |

| CAS Number | 63909-50-2[1][3][4] |

| Molecular Formula | C₁₂H₁₉O₃P[1][3][4] |

| Molecular Weight | 242.25 g/mol [1][3] |

| IUPAC Name | 1-(diethoxyphosphorylmethyl)-3-methylbenzene[1][4] |

| Synonyms | (3-Methylbenzyl)phosphonic Acid Diethyl Ester, 3-(Diethylphosphonomethyl)toluene[4][5] |

| Appearance | Colorless to almost colorless clear liquid[1][5] |

| SMILES | CCOP(=O)(CC1=CC=CC(=C1)C)OCC[1][3] |

| InChI Key | LMLREDDVMFNSMK-UHFFFAOYSA-N[1][4] |

Synthesis and Purification

The most common and efficient method for synthesizing benzylphosphonates, including the 3-methyl derivative, is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, in this case, 3-methylbenzyl halide.

The Michaelis-Arbuzov Reaction: A Mechanistic Perspective

The choice of the Michaelis-Arbuzov reaction is predicated on its reliability and high yield for forming C-P bonds. The reaction proceeds via an SN2 mechanism where the phosphorus atom of the triethyl phosphite acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl chloride (or bromide). This forms a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step. An ethyl group is displaced by the halide anion, resulting in the formation of the stable P=O bond of the phosphonate and a volatile ethyl halide byproduct.

Diagram 1: Michaelis-Arbuzov Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure for the synthesis of benzylphosphonates via the Michaelis-Arbuzov reaction.

-

Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, add 3-methylbenzyl chloride (1.0 eq).

-

Reaction Initiation: Begin stirring and add triethyl phosphite (1.1 eq) dropwise to the flask. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady temperature.

-

Heating: After the addition is complete, heat the reaction mixture to 120-150°C. The progress of the reaction can be monitored by observing the evolution of the ethyl chloride byproduct, which can be vented through the condenser into a proper scrubbing system. Maintain heating for 2-4 hours or until the reaction is complete (monitored by TLC or ³¹P NMR).

-

Isolation: Allow the reaction mixture to cool to room temperature. The excess triethyl phosphite and any volatile byproducts are removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless oil.

Self-Validation: The purity of the final product should be confirmed by spectroscopic methods such as ¹H, ¹³C, and ³¹P NMR, and its refractive index should be measured and compared to known values for validation.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

A cornerstone application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction.[2][6] This reaction is a powerful tool for the synthesis of alkenes, particularly stilbene derivatives, with high stereoselectivity for the (E)-isomer.[7][8]

Mechanistic Principles

The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider range of aldehydes and ketones under milder conditions.[7][9] Furthermore, the water-soluble dialkylphosphate byproduct is easily separated from the desired alkene product during aqueous workup, simplifying purification.[9]

The reaction proceeds in several key steps:

-

Deprotonation: A base (e.g., NaH, KHMDS) abstracts the acidic proton alpha to the phosphorus atom, generating a highly nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

-

Oxaphosphetane Formation: This addition leads to the formation of a cyclic oxaphosphetane intermediate.

-

Elimination: The intermediate collapses, eliminating a stable dialkylphosphate salt and forming the C=C double bond of the alkene. The thermodynamic preference for the intermediate leading to the trans-alkene drives the high (E)-stereoselectivity.[8]

Diagram 2: Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Key stages of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol outlines a general procedure for the olefination of an aldehyde using this compound.

-

Anhydrous Conditions: All glassware should be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Suspension: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask at 0°C.

-

Carbanion Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

-

Aldehyde Addition: Cool the resulting carbanion solution back to 0°C and add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.[10]

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure (E)-stilbene derivative.[10]

Role in Medicinal Chemistry and Biological Research

Organophosphonates, including derivatives of this compound, are recognized for their significant biological activities.[1] The phosphonate moiety is often used as a stable mimic of phosphate esters or carboxylates in biologically active molecules, enhancing their chemical and enzymatic stability.[1]

Research has specifically explored derivatives of benzylphosphonates as potential antimicrobial agents.[1][11] Studies have shown that modifications to the phenyl ring of diethyl benzylphosphonate can significantly influence cytotoxic activity against various bacterial strains.[1][11] These compounds have been evaluated for their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), revealing promising antimicrobial properties that could lead to substitutes for conventional antibiotics.[1][11] The development of new phosphonate-based compounds is particularly relevant in the context of increasing bacterial resistance to existing drugs.[11]

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Signals for the aromatic protons (approx. 7.0-7.3 ppm).- A doublet for the benzylic methylene protons (CH₂-P) coupled to the phosphorus atom (approx. 3.1-3.2 ppm, JH-P ≈ 22 Hz).- A multiplet for the ethoxy methylene protons (-O-CH₂-) coupled to both the methyl protons and the phosphorus atom (approx. 3.9-4.1 ppm).- A singlet for the methyl group on the benzyl ring (approx. 2.3 ppm).- A triplet for the ethoxy methyl protons (-CH₃) (approx. 1.2-1.3 ppm). |

| ¹³C NMR | - Signals for the aromatic carbons.- A doublet for the benzylic carbon coupled to phosphorus (JC-P ≈ 135 Hz).- A doublet for the ethoxy methylene carbons coupled to phosphorus (JC-P ≈ 6-7 Hz).- A doublet for the ethoxy methyl carbons coupled to phosphorus (JC-P ≈ 5-6 Hz). |

| ³¹P NMR | - A single resonance in the phosphonate region (approx. 26-27 ppm, relative to 85% H₃PO₄). |

| IR Spectroscopy | - A strong absorption band for the P=O stretching vibration (approx. 1250 cm⁻¹).- P-O-C stretching bands (approx. 1020-1050 cm⁻¹).- C-H stretching and bending vibrations for the aromatic and aliphatic groups. |

Note: The chemical shifts provided are approximate and can vary depending on the solvent and instrument used.

Safety and Handling

As an organophosphorus compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, information from related benzylphosphonates indicates it may cause skin, eye, and respiratory irritation.[13][15][16]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., nitrile) when handling the compound.[17]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17] Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[17]

-

Storage: Store in a cool, dry place in a tightly sealed container away from strong oxidizing agents.[17][18]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[17]

-

Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[17][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17][18]

-

Conclusion

This compound, CAS 63909-50-2, is a highly valuable and versatile reagent in modern organic chemistry. Its primary role in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective pathway to (E)-alkenes, which are important structural motifs in pharmaceuticals and materials science. Furthermore, its stable C-P bond makes it an attractive scaffold for the design and synthesis of novel therapeutic agents, particularly in the antimicrobial field. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

References

- 1. Buy this compound | 63909-50-2 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 63909-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. homework.study.com [homework.study.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 13. Diethylbenzylphosphonat | 1080-32-6 [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Benzylphosphonates

Introduction

Substituted benzylphosphonates are a class of organophosphorus compounds that have garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Their structural resemblance to natural phosphates allows them to act as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacophores in the design of novel therapeutic agents. The introduction of a phosphonate moiety can enhance the metabolic stability and membrane transport of a drug candidate.[1] Furthermore, the benzyl group provides a versatile scaffold for a wide array of substitutions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the key physical and chemical properties of substituted benzylphosphonates, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

The chemical behavior of substituted benzylphosphonates is largely dictated by the phosphorus center and the nature of the substituents on the aromatic ring. Key aspects of their chemistry include their synthesis and reactivity, particularly hydrolysis.

Synthesis of Substituted Benzylphosphonates

The formation of the crucial carbon-phosphorus (C-P) bond in benzylphosphonates is primarily achieved through several well-established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Michaelis-Arbuzov Reaction

One of the most fundamental methods for forming C-P bonds is the Michaelis-Arbuzov reaction.[2] This reaction involves the treatment of a trialkyl phosphite with a benzyl halide. The reaction proceeds via a nucleophilic SN2 attack of the phosphorus atom on the benzylic carbon, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the halide ion to yield the final phosphonate product.[2][3]

The reactivity of the benzyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl.[2] Substituents on the benzyl ring also influence the reaction rate. Electron-withdrawing groups on the aromatic ring can accelerate the reaction by making the benzylic carbon more electrophilic, while electron-donating groups may have the opposite effect.[2]

Caption: The general mechanism of the Michaelis-Arbuzov reaction.

Hirao Reaction

The Hirao reaction offers a powerful alternative for the synthesis of aryl and benzylphosphonates through a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or benzyl halide. This method is particularly advantageous for creating C(sp²)-P bonds. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, forming an α-aminophosphonate. While not a direct synthesis of benzylphosphonates, it is a key method for preparing α-amino-substituted benzylphosphonates, which are of significant interest in medicinal chemistry. The reaction can be catalyzed by either a base or an acid.

Reactivity of Substituted Benzylphosphonates

Hydrolysis

The hydrolysis of the phosphonate ester bond is a critical reaction, both in the context of prodrug activation and metabolic degradation. The stability of the P-O bond is influenced by the nature of the ester group and the substituents on the benzyl ring. Acid-catalyzed hydrolysis of dialkyl benzylphosphonates typically proceeds in a stepwise manner, first yielding the monoester and then the phosphonic acid. Studies have shown that electron-withdrawing substituents on the phenyl ring increase the rate of hydrolysis, while electron-donating groups slow it down. This is consistent with a mechanism where the rate-determining step is influenced by the electronic density at the phosphorus center.

Physical Properties

The physical properties of substituted benzylphosphonates, such as their acidity, lipophilicity, and solubility, are of paramount importance in drug design as they directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule.

Acidity (pKa)

The phosphonic acid moiety of a hydrolyzed benzylphosphonate is dibasic, characterized by two distinct pKa values. The first pKa (pKa₁) is generally in the range of 1-2, while the second (pKa₂) is typically between 6 and 8. This acidic nature is a key determinant of the ionization state of the molecule at physiological pH.

The electronic nature of the substituents on the benzyl ring significantly influences the pKa values. Electron-withdrawing groups, such as nitro or cyano groups, increase the acidity (lower the pKa) of the phosphonic acid by stabilizing the conjugate base through inductive and resonance effects. Conversely, electron-donating groups, like methoxy or methyl groups, decrease the acidity (raise the pKa). This relationship can be quantified using the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.

| Substituent (para-position) | pKa₁ (approximate) | pKa₂ (approximate) |

| -OCH₃ | ~2.0 | ~7.5 |

| -CH₃ | ~1.9 | ~7.4 |

| -H | ~1.8 | ~7.3 |

| -Cl | ~1.6 | ~7.0 |

| -NO₂ | ~1.3 | ~6.7 |

Table 1: Predicted trend of pKa values for para-substituted benzylphosphonic acids based on substituent electronic effects.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug development, influencing a drug's ability to cross cell membranes. For substituted benzylphosphonates, logP is highly dependent on the nature of the substituents on the aromatic ring and the ester groups on the phosphonate moiety.

Increasing the hydrophobicity of the substituents on the benzyl ring (e.g., adding alkyl or halogen groups) will generally lead to an increase in the logP value. Conversely, introducing polar functional groups (e.g., hydroxyl or carboxyl groups) will decrease the logP. The ester groups also play a significant role; longer alkyl chains on the phosphonate ester will increase lipophilicity.

| Substituent (para-position) | Diethyl Ester logP (estimated) |

| -OCH₃ | ~2.3 |

| -CH₃ | ~2.5 |

| -H | ~2.1 |

| -Cl | ~2.8 |

| -NO₂ | ~2.0 |

Table 2: Estimated logP values for para-substituted diethyl benzylphosphonates.

Solubility

The solubility of substituted benzylphosphonates is a function of their polarity and the nature of the solvent. The phosphonate esters are generally soluble in a wide range of organic solvents. The corresponding phosphonic acids, due to their ability to form hydrogen bonds, exhibit higher solubility in polar protic solvents, including water, especially at pH values where the phosphonic acid is ionized. The nature of the substituent on the benzyl ring will also modulate solubility, with polar substituents enhancing aqueous solubility and nonpolar substituents increasing solubility in organic solvents. Diethyl benzylphosphonate, for example, is reported to be insoluble in water.[4]

Spectroscopic Characterization

The structural elucidation of substituted benzylphosphonates relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a diethyl benzylphosphonate typically shows a characteristic doublet for the benzylic protons (CH₂) around δ 3.1-3.3 ppm, with a coupling constant to the phosphorus atom (²JHP) of approximately 22 Hz. The ethoxy protons appear as a quartet (OCH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm. The aromatic protons will resonate in the region of δ 7.0-8.0 ppm, with their chemical shifts and splitting patterns being dependent on the substitution pattern.

-

¹³C NMR: The benzylic carbon (CH₂) appears as a doublet in the ¹³C NMR spectrum due to coupling with the phosphorus atom (¹JCP), typically around δ 33-35 ppm with a large coupling constant of approximately 135-140 Hz. The carbons of the ethoxy groups also show coupling to the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum provides a direct and sensitive probe of the phosphorus environment. For diethyl benzylphosphonates, a single resonance is typically observed in the range of δ 20-30 ppm. The chemical shift is influenced by the electronic nature of the substituents on the benzyl ring. Electron-withdrawing groups tend to shift the resonance downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of a benzylphosphonate is characterized by several key absorption bands. A strong absorption corresponding to the P=O stretching vibration is typically observed in the region of 1230-1260 cm⁻¹. The P-O-C stretching vibrations usually appear as a strong, broad band between 1020 and 1050 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of diethyl benzylphosphonates often shows a prominent molecular ion peak. A characteristic fragmentation pattern involves the cleavage of the C-P bond, leading to the formation of a stable tropylium ion (m/z 91) from the benzyl group. Other common fragments arise from the loss of the ethoxy groups and rearrangements of the phosphonate moiety.

Thermal Stability

The thermal stability of benzylphosphonates is an important consideration for their synthesis, purification, and storage. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature. The stability is influenced by the substituents on the benzyl ring and the nature of the ester groups. Generally, phosphonates are more thermally stable than the corresponding phosphates.

Experimental Protocols

Determination of logP by Reverse-Phase HPLC

This protocol provides a standardized method for the indirect determination of logP values for substituted benzylphosphonates using reverse-phase high-performance liquid chromatography (RP-HPLC). The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (or a suitable buffer)

-

A series of standard compounds with known logP values

-

The substituted benzylphosphonate of interest

Procedure:

-

Preparation of Standards and Sample: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Equilibrate the column with the initial mobile phase composition.

-

Develop a gradient elution method (e.g., 10-90% acetonitrile in water over 20 minutes).

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detection wavelength to an appropriate value for the compounds being analyzed.

-

-

Data Acquisition: Inject equal volumes of each standard and the test compound. Record the retention time for each compound.

-

Data Analysis:

-

Plot the logarithm of the retention time (log tR) of the standard compounds against their known logP values.

-

Perform a linear regression analysis to obtain a calibration curve.

-

Using the retention time of the test compound, calculate its logP value from the equation of the calibration curve.

-

Caption: Workflow for the determination of logP by RP-HPLC.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the classical shake-flask method for determining the aqueous solubility of a substituted benzylphosphonate.

Materials:

-

The substituted benzylphosphonate (solid or oil)

-

Water (HPLC grade)

-

A suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Scintillation vials or flasks with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the benzylphosphonate to a vial containing a known volume of water. The excess solid or oil should be visible.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid or oil from the aqueous solution.

-

Quantification:

-

Carefully remove an aliquot of the clear aqueous supernatant.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Determine the concentration of the benzylphosphonate in the aqueous phase using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).

-

-

Calculation: The solubility is the determined concentration of the benzylphosphonate in the saturated aqueous solution, typically expressed in mg/mL or mol/L.

Conclusion

Substituted benzylphosphonates represent a versatile and valuable class of compounds with tunable physical and chemical properties. A thorough understanding of their synthesis, reactivity, and key physicochemical parameters such as pKa, logP, and solubility is essential for their effective application in drug discovery and development. The methodologies and principles outlined in this guide provide a foundational framework for researchers working with these promising molecules.

References

- 1. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

Introduction: The Molecular Blueprint of Diethyl (3-Methylbenzyl)phosphonate

An In-Depth Technical Guide to the Spectral Data Analysis of Diethyl (3-Methylbenzyl)phosphonate

This compound is an organophosphorus compound belonging to the phosphonate class, characterized by a stable carbon-phosphorus (C-P) bond. These compounds are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application, and this is achieved primarily through a combination of spectroscopic techniques. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, offering researchers a comprehensive framework for its characterization. We will delve into the interpretation of ¹H, ¹³C, and ³¹P NMR spectra, and the key vibrational modes observed in IR spectroscopy, grounding our analysis in the fundamental principles of these powerful analytical methods.

Core Principle: Spectroscopic Interrogation

The analytical workflow for characterizing this compound relies on probing the molecule with different forms of electromagnetic radiation. NMR spectroscopy investigates the magnetic properties of atomic nuclei (¹H, ¹³C, ³¹P) in a magnetic field, revealing the electronic environment and connectivity of atoms.[1] Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations, providing a unique fingerprint of the functional groups present in the molecule.[2]

References

The "Magic Methyl" Effect in Action: A Technical Guide to the Role of the Methyl Group in Benzylphosphonate Reactivity

Abstract

Benzylphosphonates are a cornerstone class of organophosphorus compounds, pivotal in medicinal chemistry and materials science due to their function as stable bioisosteres of phosphate esters.[1] The introduction of substituents onto the benzyl ring allows for the fine-tuning of their physicochemical and pharmacological properties. Among the simplest, yet most profound, of these modifications is the addition of a single methyl group. This "magic methyl" effect can dramatically alter a molecule's reactivity, conformational preference, and biological activity.[2][3] This in-depth technical guide provides a comprehensive analysis of the multifaceted role of the methyl group in benzylphosphonate reactivity, intended for researchers, scientists, and drug development professionals. We will dissect the electronic and steric contributions of the methyl group, its influence on pivotal reactions such as the Horner-Wadsworth-Emmons olefination, and its impact on biological target engagement. This guide synthesizes theoretical principles with field-proven experimental protocols and data to provide a holistic understanding of this critical substituent effect.

Introduction: The Benzylphosphonate Scaffold and the Significance of Methyl Substitution

Benzylphosphonates are widely recognized for their diverse biological activities, including enzyme inhibition and anticancer properties.[4] Their utility stems from the phosphonate moiety's ability to act as a non-hydrolyzable mimic of the phosphate group, enabling interaction with a variety of biological targets.[1][5] The reactivity of the benzylic position is central to many of their synthetic transformations and biological modes of action.

The introduction of a methyl group to the benzyl ring, while seemingly a minor structural change, can induce significant alterations in the molecule's behavior. The position of the methyl group—ortho, meta, or para—determines the nature and magnitude of its influence. These effects can be broadly categorized as:

-

Electronic Effects: The methyl group is weakly electron-donating through induction and hyperconjugation. This can influence the acidity of the benzylic protons and the electron density of the aromatic ring.

-

Steric Effects: The physical bulk of the methyl group can hinder the approach of reagents to nearby reactive centers, influencing reaction rates and stereoselectivity.[6]

-

Conformational Effects: The presence of a methyl group can restrict bond rotation, favoring specific conformations that may be more or less suitable for binding to a biological target.

This guide will explore these effects in detail, providing a framework for the rational design of benzylphosphonate derivatives with tailored reactivity and function.

Electronic and Steric Effects of the Methyl Group on Benzylphosphonate Reactivity

The influence of a methyl substituent on the reactivity of a benzylphosphonate is a nuanced interplay of its electronic and steric properties. The position of the methyl group on the aromatic ring is critical in determining which of these effects predominates.

Electronic Effects

The methyl group is a weak electron-donating group (EDG). This property can modulate the reactivity of the benzylphosphonate in several ways:

-

Benzylic Proton Acidity: In base-mediated reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, the first step is the deprotonation of the benzylic carbon.[7][8] An electron-donating methyl group, particularly at the para position, can slightly decrease the acidity of the benzylic protons by donating electron density to the aromatic ring and, by extension, to the benzylic carbon. This can make deprotonation slightly more difficult, potentially requiring stronger bases or longer reaction times. Conversely, electron-withdrawing groups are known to increase the acidity of the benzylic protons.

-

Aromatic Ring Nucleophilicity: The electron-donating nature of the methyl group increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. While not directly related to the reactivity of the phosphonate group itself, this can be a consideration in multi-step syntheses.

A Hammett plot can be used to quantify the electronic effect of substituents on the rate of a reaction.[9][10] For the reaction of substituted benzylphosphonates, a positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups. One study on the HWE reaction of substituted diethyl benzylphosphonates with benzaldehyde found a positive ρ value, confirming that electron-withdrawing groups increase the reaction rate. The study also noted that substituents on the phosphonate have a greater effect on the reaction rate than substituents on the benzaldehyde.[11]

Steric Effects

The steric bulk of the methyl group can play a significant role, especially when it is in the ortho position.[12]

-

Steric Hindrance: An ortho-methyl group can sterically hinder the approach of a base to the benzylic protons, potentially slowing down the rate of deprotonation.[13] It can also impede the approach of an electrophile to the resulting carbanion. This steric hindrance is a critical factor to consider when designing synthetic routes. In some cases, this hindrance can be exploited to achieve regioselectivity in reactions.

The interplay of electronic and steric effects can be summarized as follows:

| Methyl Group Position | Primary Electronic Effect | Primary Steric Effect | Expected Impact on Deprotonation Rate (e.g., in HWE) |

| Ortho | Weak electron-donating | Significant steric hindrance | Decreased rate |

| Meta | Weak electron-donating (inductive) | Minimal | Slightly decreased rate |

| Para | Weak electron-donating (inductive & hyperconjugation) | None | Slightly decreased rate |

The Horner-Wadsworth-Emmons (HWE) Reaction: A Case Study

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis and serves as an excellent model for understanding the impact of the methyl group on benzylphosphonate reactivity.[7][8] The reaction involves the deprotonation of a phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene.

The presence of a methyl group on the benzylphosphonate can influence both the rate and the stereoselectivity of the HWE reaction. As discussed, an electron-donating methyl group can slightly decrease the rate of deprotonation.[14] Steric hindrance from an ortho-methyl group can further slow this step.

The stereoselectivity of the HWE reaction is often high, favoring the formation of the (E)-alkene.[8] This is generally attributed to thermodynamic control, where the bulkier groups orient themselves in an anti-periplanar fashion in the transition state leading to the oxaphosphetane intermediate.[7] An ortho-methyl group on the benzylphosphonate could potentially influence the E/Z selectivity by sterically disfavoring certain transition states.

Logical Relationship Diagram: Factors Influencing HWE Reactivity

Caption: The influence of the methyl group's electronic and steric effects on the key steps of the Horner-Wadsworth-Emmons reaction.

Synthesis of Methyl-Substituted Benzylphosphonates

The synthesis of methyl-substituted benzylphosphonates typically follows established methods for preparing benzylphosphonates, with the appropriately substituted starting materials. The Michaelis-Arbuzov reaction is a widely used and robust method.[15]